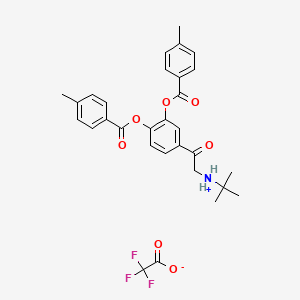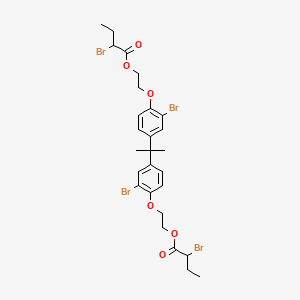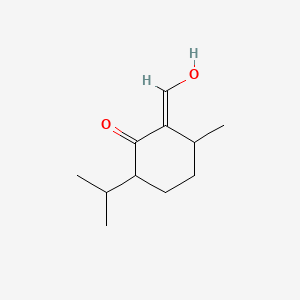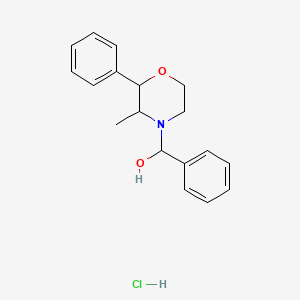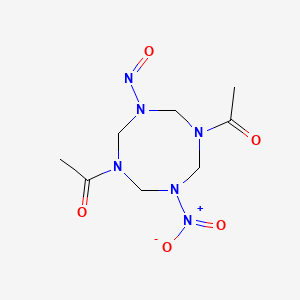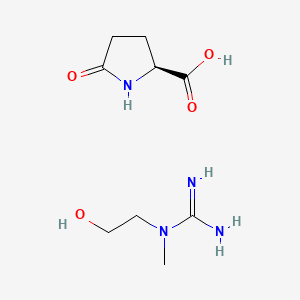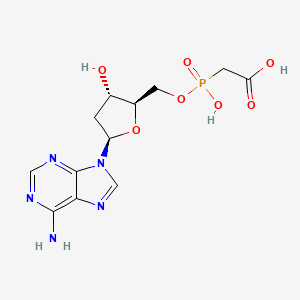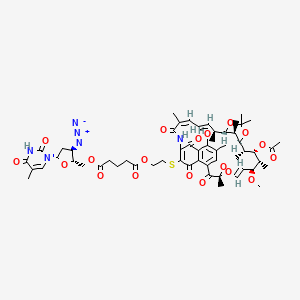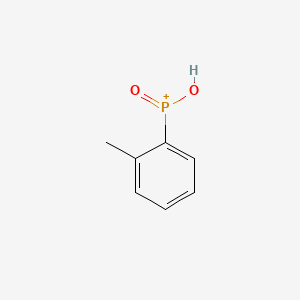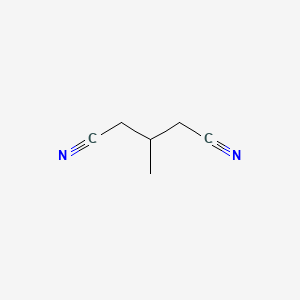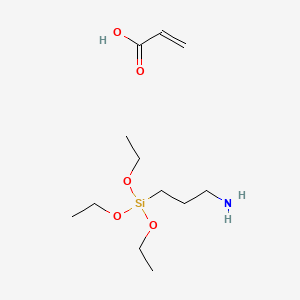
Einecs 260-695-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 260-695-3, also known as Dipropylene glycol diacrylate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization process.
Addition Reactions: Reactions with nucleophiles are typically carried out under mild conditions, often at room temperature.
Major Products Formed
Polymerization: The major products are cross-linked polymers used in coatings, adhesives, and sealants.
Addition Reactions: The products are various functionalized derivatives of dipropylene glycol diacrylate.
Applications De Recherche Scientifique
Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is employed in the preparation of hydrogels for biological applications.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent cross-linking properties.
Mécanisme D'action
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization and addition reactions. The compound’s acrylate groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. These networks are responsible for the compound’s unique properties, such as high mechanical strength and chemical resistance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tripropylene glycol diacrylate
- Ethylene glycol diacrylate
- Butylene glycol diacrylate
Uniqueness
Dipropylene glycol diacrylate is unique due to its balanced properties of flexibility and reactivity. Compared to similar compounds, it offers a good compromise between mechanical strength and ease of processing, making it highly versatile for various applications.
Propriétés
Numéro CAS |
57358-97-1 |
|---|---|
Formule moléculaire |
C9H23NO3Si.C3H4O2 C12H27NO5Si |
Poids moléculaire |
293.43 g/mol |
Nom IUPAC |
prop-2-enoic acid;3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si.C3H4O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h4-10H2,1-3H3;2H,1H2,(H,4,5) |
Clé InChI |
FQNBKXWJDLTWCW-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN)(OCC)OCC.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
